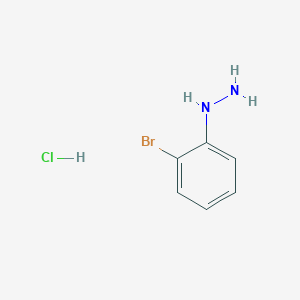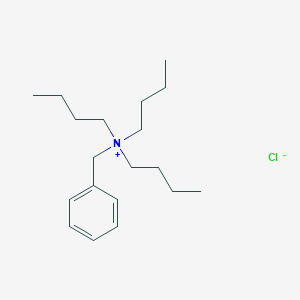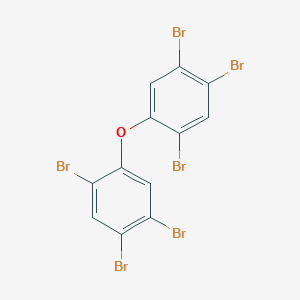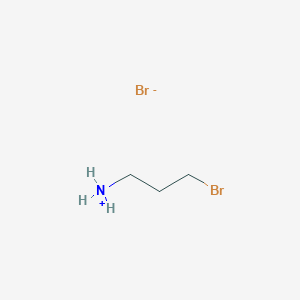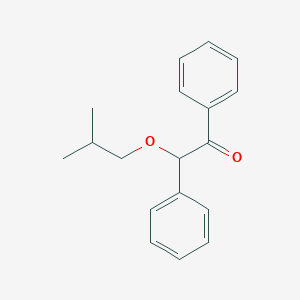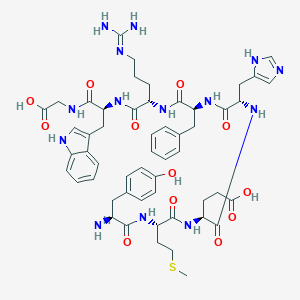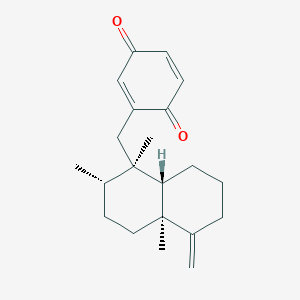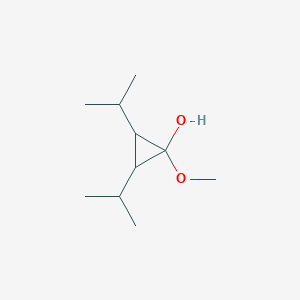
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is a synthetic compound with potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol is not fully understood. However, it is believed to act as a modulator of protein function by binding to specific sites on proteins and altering their activity. The compound has been shown to bind to a variety of proteins, including enzymes and receptors.
Effets Biochimiques Et Physiologiques
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as modulate the activity of certain receptors. The compound has also been shown to have effects on the central nervous system, including sedative and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol in lab experiments is its potential as a tool for studying protein structure and function. The compound has also been shown to have potential as a drug delivery system. However, one limitation of using the compound is its potential for non-specific binding to proteins, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol. One area of research is the development of new synthetic methods for the compound. Another area of research is the characterization of the compound's binding sites on proteins, which could lead to the development of new drugs and therapeutic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the central nervous system.
Méthodes De Synthèse
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol can be synthesized using various methods. One of the most common methods involves the reaction of 1-methoxycyclopropane with diisopropylamine in the presence of a Lewis acid catalyst. The resulting product is then treated with methanol and a strong base to yield the final compound. Other methods include the reaction of 1-methoxycyclopropane with diisopropylamine and an alkyl halide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol has potential applications in scientific research. It has been studied for its potential as a drug delivery system, as well as its effects on the central nervous system. The compound has also been studied for its potential as a tool for studying the structure and function of proteins.
Propriétés
Numéro CAS |
135307-42-5 |
|---|---|
Nom du produit |
1-Methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
1-methoxy-2,3-di(propan-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-6(2)8-9(7(3)4)10(8,11)12-5/h6-9,11H,1-5H3 |
Clé InChI |
BMUJUYDQEVJPDY-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(C1(O)OC)C(C)C |
SMILES canonique |
CC(C)C1C(C1(O)OC)C(C)C |
Synonymes |
Cyclopropanol, 1-methoxy-2,3-bis(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





